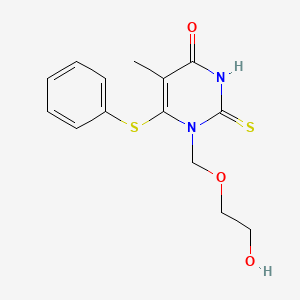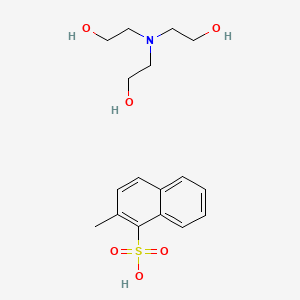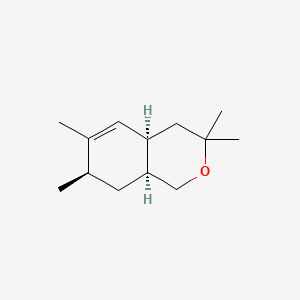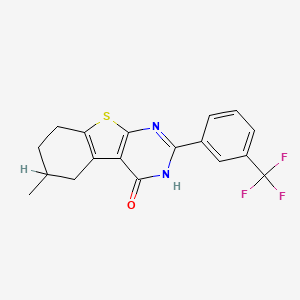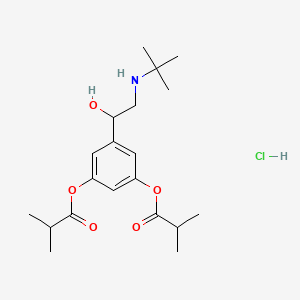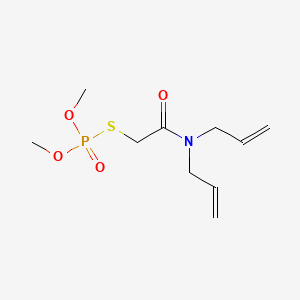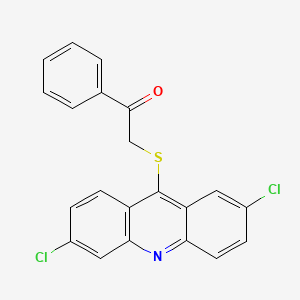
Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- is a chemical compound known for its unique structure and properties. It is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and a phenyl group attached to an ethanone backbone. The compound’s structure includes two chlorine atoms and a thioether linkage, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- typically involves the following steps:
Formation of the Acridine Moiety: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable reagents.
Introduction of Chlorine Atoms: Chlorination of the acridine moiety is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Thioether Formation: The thioether linkage is introduced by reacting the chlorinated acridine with a thiol compound under basic conditions.
Attachment of the Phenyl Group: The final step involves the coupling of the phenyl group to the ethanone backbone through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the acridine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted acridine derivatives
科学研究应用
Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety’s ability to intercalate with DNA.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- involves its interaction with biological molecules. The acridine moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects. The thioether linkage and chlorine atoms enhance its binding affinity and specificity towards molecular targets.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known fluorescent dye used for staining nucleic acids.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An anticancer agent that intercalates with DNA.
Uniqueness
Ethanone, 2-((2,6-dichloro-9-acridinyl)thio)-1-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
134826-42-9 |
|---|---|
分子式 |
C21H13Cl2NOS |
分子量 |
398.3 g/mol |
IUPAC 名称 |
2-(2,6-dichloroacridin-9-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C21H13Cl2NOS/c22-14-7-9-18-17(10-14)21(16-8-6-15(23)11-19(16)24-18)26-12-20(25)13-4-2-1-3-5-13/h1-11H,12H2 |
InChI 键 |
KIOXREQQGXFMJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



